2-(2-Ethoxyphenoxy)ethyl methanesulfonate

Catalog No.
S3396910
CAS No.
169506-15-4
M.F
C11H16O5S
M. Wt
260.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Ethoxyphenoxy)ethyl methanesulfonate

CAS Number

169506-15-4

Product Name

2-(2-Ethoxyphenoxy)ethyl methanesulfonate

IUPAC Name

2-(2-ethoxyphenoxy)ethyl methanesulfonate

Molecular Formula

C11H16O5S

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C11H16O5S/c1-3-14-10-6-4-5-7-11(10)15-8-9-16-17(2,12)13/h4-7H,3,8-9H2,1-2H3

InChI Key

FKLQNFXTDRYXEV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCCOS(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1OCCOS(=O)(=O)C

General Information:

-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound with the chemical formula C₁₁H₁₆O₅S. It is a type of molecule known as an alkylating agent, which means it can introduce an alkyl group (a hydrocarbon chain) into other molecules.

Importance of Scientific Research:

Scientific research is crucial for understanding the potential risks and benefits of any chemical compound, including 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. Research helps to:

  • Identify potential hazards: Studies can help assess the potential risks associated with a compound, such as its toxicity, flammability, or reactivity.
  • Inform safety protocols: Research findings can inform the development of safe handling and disposal practices for potentially hazardous materials.
  • Explore potential applications: In some cases, research may reveal potential applications for a compound in various fields, such as medicine, materials science, or agriculture.

Further Information:

If you are interested in learning more about scientific research in general, here are some resources:

  • National Institutes of Health (NIH):
  • Science.gov:
  • American Association for the Advancement of Science (AAAS):

2-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound characterized by the molecular formula C₁₁H₁₆O₅S and an average mass of 260.307 Da. This compound serves primarily as an intermediate in the synthesis of various pharmaceutical agents, notably tamsulosin, which is utilized in treating benign prostatic hyperplasia. Its structure features a methanesulfonate group attached to a 2-(2-ethoxyphenoxy)ethyl moiety, allowing it to participate in diverse

  • Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols, facilitating the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield 2-(2-ethoxyphenoxy)ethanol and methanesulfonic acid, which can be further utilized in various chemical processes .

This compound's biological relevance primarily stems from its role as an intermediate in synthesizing tamsulosin. Tamsulosin acts selectively on alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with benign prostatic hyperplasia. The ability of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate to form covalent bonds with nucleophilic amino acid residues makes it valuable in studying enzyme mechanisms and protein-ligand interactions .

The synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate typically involves the following steps:

  • Starting Material Preparation: Begin with 2-(2-ethoxyphenoxy)ethanol.
  • Reaction with Methanesulfonyl Chloride:
    • Dissolve 2-(2-ethoxyphenoxy)ethanol in pyridine.
    • Cool the solution to low temperatures (0-5°C).
    • Gradually add methanesulfonyl chloride while stirring.
    • Allow the reaction to proceed for 1-2 hours at the same low temperature.
    • Quench the reaction by adding the mixture to ice water.
    • Filter and dry the resultant solid to obtain the desired compound .

The applications of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate are diverse:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in synthesizing tamsulosin and its derivatives.
  • Chemical Research: Utilized as a reagent in various organic synthesis reactions, including nucleophilic substitutions and hydrolysis.
  • Biological Studies: Employed in studies focusing on enzyme mechanisms and protein-ligand interactions due to its reactive nature .

The interaction studies involving 2-(2-Ethoxyphenoxy)ethyl methanesulfonate often focus on its role as a reactive intermediate. Its ability to form covalent bonds with nucleophilic sites on enzymes or proteins allows researchers to investigate enzyme activity modulation or inhibition. This property is particularly useful in drug design and development, where understanding interactions at a molecular level is critical for creating effective pharmaceuticals .

Several compounds share structural similarities with 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
2-(2-Ethoxyphenoxy)ethyl bromideContains a bromide groupMore reactive towards nucleophiles than methanesulfonate group
2-(2-Ethoxyphenoxy)ethanolPrecursor to 2-(2-Ethoxyphenoxy)ethyl methanesulfonateLacks the reactive methanesulfonate group
Methanesulfonyl chlorideUsed as a reagentActs as a sulfonating agent for various organic compounds

The uniqueness of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate lies in its specific application as an intermediate in pharmaceutical synthesis and its versatile reactivity profile, distinguishing it from other similar compounds .

Application in Tamsulosin Derivative Preparation

2-(2-Ethoxyphenoxy)ethyl methanesulfonate serves as a key intermediate in the synthesis of tamsulosin hydrochloride, a therapeutic agent for benign prostatic hyperplasia. The compound participates in the alkylation of R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, forming the final sulfonamide-linked structure of tamsulosin [1].

The synthesis begins with the preparation of 2-(2-ethoxyphenoxy)ethyl methanesulfonate through the reaction of 2-ethoxyphenol with 1,2-dihaloethane, followed by methanesulfonylation. This intermediate reacts with sodium triacetoxyborohydride-stabilized amine precursors under controlled conditions (-10°C to 40°C) to yield the enantiomerically pure tamsulosin backbone [1] [3]. For example, in Step 5 of the tamsulosin synthesis protocol, the methanesulfonate group facilitates the displacement reaction with the primary amine of R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, achieving a 76% yield after crystallization with acetone [1].

A comparative analysis of leaving groups in this reaction reveals that methanesulfonate esters provide superior reactivity over bromides due to their stronger electron-withdrawing effects. This enhances the electrophilicity of the carbon center, accelerating nucleophilic attack and reducing side reactions such as elimination [3].

Table 1: Reaction Conditions for Tamsulosin Intermediate Alkylation

Leaving GroupSolventTemperature (°C)Yield (%)
MethanesulfonateDichloromethane10–2076
BromideToluene50–6065

The use of dichloromethane as a solvent optimizes polar transition-state stabilization, further improving regioselectivity [1]. Post-reaction purification involves solvent extraction and crystallization, with acetone yielding high-purity tamsulosin hydrochloride (≥99.5% enantiomeric excess) [1].

Utilization in Silodosin Production Pathways

In silodosin synthesis, 2-(2-ethoxyphenoxy)ethyl methanesulfonate is adapted to introduce the 2-(2,2,2-trifluoroethoxy)phenoxy moiety, a structural hallmark of silodosin’s side chain. The methanesulfonate group enables efficient coupling with the indoline-7-carbonitrile precursor under mild alkaline conditions [4].

The process involves a two-step sequence:

  • Alkylation: The methanesulfonate intermediate reacts with a primary amine attached to the indoline core in dimethyl sulfoxide (DMSO) at 20°C, facilitated by cesium hydroxide. This step achieves a 96.24% conversion rate, as reported in Example 18 of the silodosin synthesis protocol [4].
  • Oxidation: Hydrogen peroxide oxidizes the intermediate to the final carboxamide form, ensuring structural fidelity.

Table 2: Key Parameters in Silodosin Intermediate Synthesis

ParameterValue
Reaction SolventDimethyl sulfoxide
BaseCesium hydroxide
Temperature20°C
Oxidizing Agent30% Hydrogen peroxide
Yield96.24%

The methanesulfonate’s leaving group efficiency is critical here, as competing pathways (e.g., hydrolysis) are minimized in aprotic solvents like DMSO [4]. This specificity ensures high atom economy and reduces the need for costly purification steps.

XLogP3

1.2

Dates

Modify: 2024-04-14

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